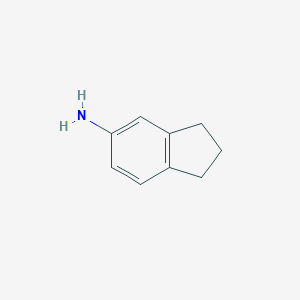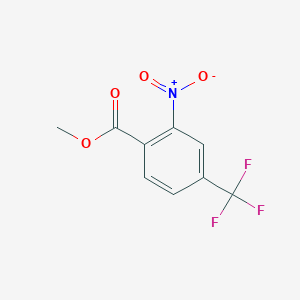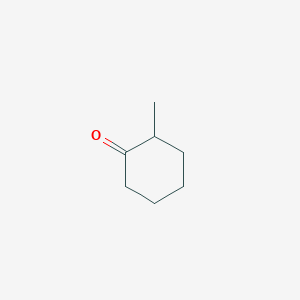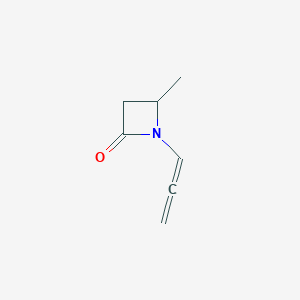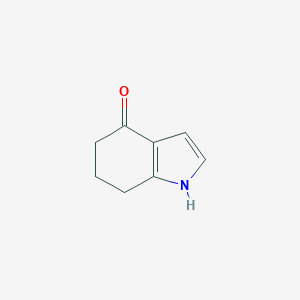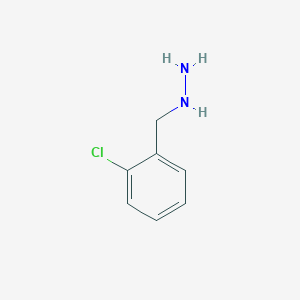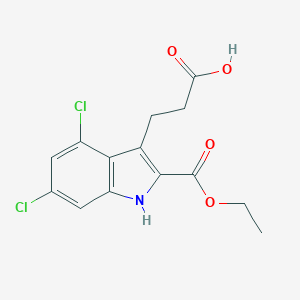
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where regiospecificity and the unambiguous structure determination are crucial, achieved via spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was analyzed to understand its crystallization and stabilization through various intermolecular interactions, offering insights into how similar analyses can be applied to our compound of interest (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with structures related to 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid often exhibit specificity and yield products with significant biological activity. For instance, the design, synthesis, and evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors showcased how specific structural modifications can lead to desired biological activities (Tomoo et al., 2014).
Physical Properties Analysis
Studies on similar compounds involve detailed spectroscopic and diffractometric techniques to differentiate polymorphic forms, which is crucial for understanding the physical properties of such complex molecules. This is exemplified in the investigation of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are deeply influenced by the structural composition of the compound. Analysis of related compounds through techniques like NMR spectroscopy and X-ray crystallography helps in understanding these properties by elucidating their molecular interactions and bond formations, as seen in the study of hydrogen bonding in similar compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Aplicaciones Científicas De Investigación
Indole Synthesis and Applications
Indole derivatives, such as "3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid," are pivotal in pharmaceuticals, agrochemicals, and organic materials due to their significant biological and chemical properties. The synthesis of indole and its derivatives has been a subject of extensive research due to their relevance in medicinal chemistry.
Phosphonic Acid Applications : Phosphonic acids and their derivatives are noted for their wide range of applications, from drug development to material science. While not directly related to the specific compound you're interested in, the study on phosphonic acids illustrates the importance of functional group chemistry in creating compounds with specific properties and applications (Sevrain et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h5-6,17H,2-4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZROKNETVXIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
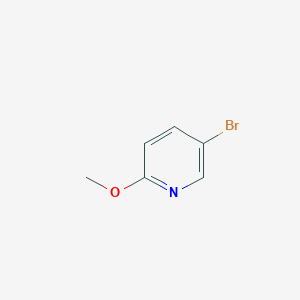
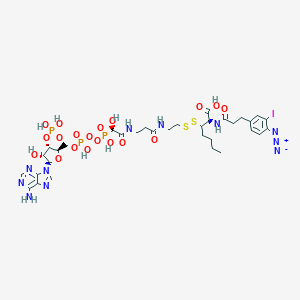
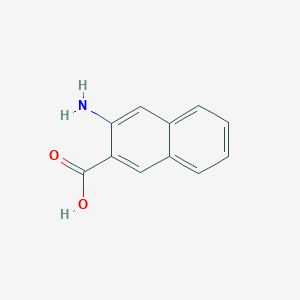
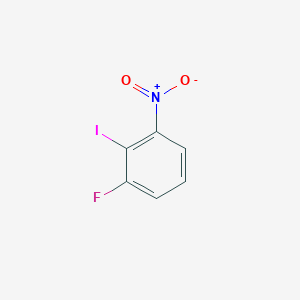
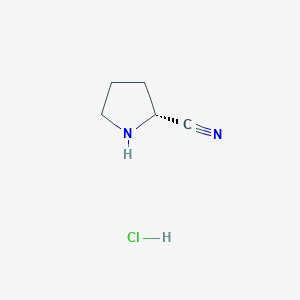
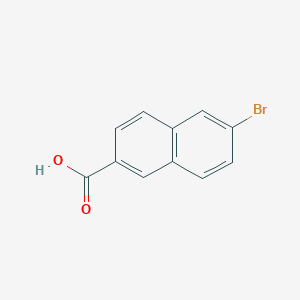
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
